Product packaging for 6-Epidoxycycline(Cat. No.:CAS No. 3219-99-6)

6-Epidoxycycline

Cat. No.: B601466
CAS No.: 3219-99-6
M. Wt: 444.4 g/mol
InChI Key: SGKRLCUYIXIAHR-IPJAVASBSA-N
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Description

Contextualization within Tetracycline (B611298) Chemistry and Antibiotic Research

6-Epidoxycycline is a semi-synthetic compound belonging to the tetracycline class of antibiotics. cymitquimica.com The tetracyclines are a family of broad-spectrum antibacterial agents characterized by a linear, fused tetracyclic nucleus of naphthacene-carboxamide. cymitquimica.com Doxycycline (B596269), the parent compound from which this compound is derived, is itself a semi-synthetic tetracycline produced from oxytetracycline (B609801).

The key distinction between doxycycline and this compound lies in their stereochemistry. This compound is the C-6 epimer of doxycycline, meaning they differ only in the three-dimensional arrangement of atoms at the 6th carbon position. medchemexpress.com This seemingly minor structural variation has profound implications, rendering this compound devoid of the desired clinical activity associated with doxycycline. google.com

Consequently, in the context of antibiotic research and pharmaceutical manufacturing, this compound is primarily studied as an impurity. medchemexpress.comontosight.ai It can form during the synthesis of doxycycline or as a degradation product when doxycycline is exposed to certain conditions such as high temperatures, humidity, or changes in pH. medchemexpress.commedchemexpress.com The control and limitation of this epimer are critical, with regulatory bodies like the European Pharmacopoeia establishing strict limits on its allowable presence in final drug products. google.comnih.gov The development of innovative production methods for tetracyclines continues to be an active area of research to improve yield and stereospecificity. nih.gov

Nomenclature and Chemical Classifications

The precise identification of this compound is established through standardized nomenclature and chemical identifiers. It is classified as a drug isomer, specifically an epimer, and is a member of the tetracycline antibiotic family. medchemexpress.commedchemexpress.com

Identifier Details Source(s)
IUPAC Name (4S,4aR,5S,5aR,6S,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide synzeal.comlgcstandards.com
Synonyms 6-epi Doxycycline, Doxycycline EP Impurity A, Doxycycline USP Related Compound A, 6-Deoxy-6-epioxytetracycline synzeal.comscbt.com
CAS Number 3219-99-6 (free base) synzeal.comlgcstandards.combiosynth.com
CAS Number (HCl Salt) 41411-66-9 biosynth.comclearsynth.com

Below are the fundamental chemical properties of this compound.

Property Value Source(s)
Molecular Formula C₂₂H₂₄N₂O₈ medchemexpress.comlgcstandards.combiosynth.com
Molecular Weight ~444.43 g/mol medchemexpress.comlgcstandards.combiosynth.com
Appearance White Powder cymitquimica.com

Historical Context in Chemical and Pharmaceutical Studies

The study of this compound is intrinsically linked to the history of doxycycline's development and commercialization. Early research and patents concerning the synthesis of doxycycline focused heavily on achieving high stereospecificity to maximize the yield of the therapeutically active α-epimer (doxycycline) while minimizing the formation of the inactive β-epimer (this compound). google.com The presence of the 6-epimer was identified as a significant challenge in the manufacturing process. google.com

This challenge spurred significant advancements in analytical chemistry. The need to separate, identify, and quantify this compound in doxycycline samples drove the development and refinement of sophisticated analytical techniques. medchemexpress.com High-Performance Liquid Chromatography (HPLC) emerged as the predominant method for this purpose. nih.gov Numerous studies have been published detailing specific HPLC conditions—including column types, mobile phases, and detection wavelengths—optimized for the effective separation of doxycycline from its degradation products, including this compound and metacycline. medchemexpress.comnih.gov

Furthermore, stability studies became a cornerstone of research involving this compound. Investigations have focused on how factors like light exposure and elevated temperatures accelerate the degradation of doxycycline and the subsequent increase in this compound levels. lcms.cz These studies are vital for establishing appropriate storage conditions and shelf-life for doxycycline-based pharmaceuticals. Today, this compound serves as a critical reference standard for analytical method development and quality control applications in the pharmaceutical industry. synzeal.comclearsynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24N2O8 B601466 6-Epidoxycycline CAS No. 3219-99-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10-,14-,15+,17+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKRLCUYIXIAHR-IPJAVASBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316717
Record name 6-Epidoxycycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3219-99-6
Record name 6-Epidoxycycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003219996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Epidoxycycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-EPIDOXYCYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK3J80P304
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Formation Mechanisms of 6 Epidoxycycline

Chemical Pathways of Formation

The generation of 6-Epidoxycycline occurs through several distinct chemical routes, predominantly linked to the synthesis and degradation of its parent compound, doxycycline (B596269).

This compound is the C-6 epimer of doxycycline, meaning it has a different stereochemical configuration at the 6th carbon position. medchemexpress.comnih.gov This transformation, known as epimerization, is a common degradation pathway for doxycycline, particularly when subjected to certain environmental conditions. medchemexpress.comoup.com In aqueous solutions, doxycycline can degrade into its epimers, 4-epidoxycycline (B601463) and this compound, among other products. googleapis.comgoogle.comgoogle.com This reversible process occurs under conditions such as elevated temperature, changes in pH, or high humidity. medchemexpress.comoup.com The hydrogenolysis at the C6 position involves a stereocenter and can result in two forms: the pharmaceutically active α-epimer (doxycycline) and the β-epimer (this compound). nih.gov

During the industrial production of doxycycline, this compound frequently emerges as a secondary or side product. oup.comresearchgate.net Doxycycline is often synthesized from oxytetracycline (B609801) via a methacycline (B562267) intermediate. oup.comresearchgate.net The synthesis process, which can involve steps like chlorination, dehydration, and hydrogenation, may lead to the formation of several impurities, including this compound. google.com Specifically, the catalytic hydrogenolysis of the C6 position is a critical step where the formation of the β-epimer (this compound) can be favored, particularly when using a heterogeneous catalyst. nih.gov The skeletal structure of the substrate can lead it to approach the catalyst from the side of the methyl substituent, promoting the formation of the 6-epi isomer. nih.gov Consequently, controlling the synthesis conditions is crucial to minimize the co-production of this diastereoisomer. google.com

Tetracyclines as a class are known for their relatively poor stability, undergoing degradation through several pathways, with epimerization being a primary route. oup.comnih.gov For doxycycline, the main degradation products identified under various stress conditions include this compound, 4-epidoxycycline, and methacycline. nih.govnih.govresearchgate.net The degradation mechanisms involve hydrolysis, dehydration, and epimerization. nih.govresearchgate.net

In acidic conditions (pH below 2), tetracyclines can undergo dehydration and subsequent aromatization to form anhydrotetracyclines. nih.gov However, for doxycycline, epimerization at both the C-4 and C-6 positions is a more prominent degradation pathway under less extreme pH and temperature conditions. oup.comnih.gov Studies have shown that in aqueous solutions, doxycycline degrades into a mixture of these products, with the relative amounts depending on the specific conditions. googleapis.comgoogle.com

Formation as a Byproduct in Doxycycline Synthesis

Factors Influencing Formation Kinetics

The rate at which this compound is formed from doxycycline is highly dependent on several physical and chemical factors. Understanding these kinetics is essential for ensuring the stability and quality of doxycycline formulations.

Temperature: The rate of doxycycline degradation and epimerization is highly dependent on temperature. googleapis.comgoogle.com Studies show a significant increase in the formation of epimers as the temperature rises. For instance, after 90 days of storage at high temperatures (40-70°C), metacycline and this compound were identified as major degradation products. oup.com In one study, a 0.025% w/w doxycycline formulation stored for 12 months at 5°C showed the appearance of 0.0019% w/w 4-epidoxycycline, whereas storage at 25°C resulted in approximately three times as much of the epimer. google.comgoogle.com This demonstrates that refrigeration can significantly slow the degradation process. google.com

pH: The pH of the solution also plays a crucial role. Tetracyclines are known to be unstable at extreme pH values. researchgate.net Acid-catalyzed hydrolysis rates are noted to be significantly lower than those under neutral or base-catalyzed conditions. nih.gov Specifically for doxycycline, acidic pH can stabilize the molecule to some extent compared to neutral pH. For example, degradation after two weeks at room temperature was 51% at a neutral pH but was reduced to 28% at pH 5.3. google.com Epimerization at the C-4 position occurs most readily in the pH range of 3 to 5. nih.gov

Effect of Temperature and pH on Doxycycline Degradation
ConditionObservationSource
Neutral pH, Room Temperature (2 weeks)~51% degradation of doxycycline. google.com
Neutral pH, 5°C (2 weeks)Only ~6% degradation of doxycycline. google.com
pH 5.3, Room Temperature (2 weeks)~28% degradation of doxycycline. google.com
Storage at 25°C vs. 5°C (12 months)Approximately 3 times more 4-epidoxycycline formed at 25°C. google.comgoogle.com
High Temperature (40-70°C)Metacycline and this compound are identified as primary degradation products. oup.com

Exposure to light and oxidative conditions can also accelerate the degradation of doxycycline, leading to the formation of this compound and other related substances. oup.comgoogle.comnih.gov

Photolytic Degradation: Doxycycline is sensitive to light. researchgate.net To maintain stability, it is recommended that formulations be protected from light, for instance, by packaging in actinic glass or opaque materials. google.com Forced degradation studies under photolytic conditions are a standard part of stability testing to identify potential degradation products. researchgate.netjpccr.eu

Oxidative Degradation: Oxidation is another pathway for doxycycline degradation. google.comresearchgate.net The presence of oxidizing agents can lead to the formation of various byproducts. nih.gov Advanced oxidation processes (AOPs) like ozonation or the use of UV light with hydrogen peroxide (UV/H₂O₂) have been shown to be highly effective in degrading doxycycline in aqueous solutions. nih.gov The addition of antioxidants to formulations is a strategy employed to slow down oxidative degradation. googleapis.comgoogle.com

Catalytic and Excipient Interactions

The formation of this compound is significantly influenced by interactions with catalysts used during synthesis and with various excipients in pharmaceutical formulations.

Catalytic Interactions The industrial synthesis of doxycycline often involves the catalytic hydrogenolysis of precursors like oxytetracycline or methacycline. bioinfopublication.orgnih.gov The choice of catalyst and reaction conditions plays a pivotal role in the stereochemical outcome of this process, particularly at the C-6 position.

Heterogeneous Catalysis: The direct hydrogenation of oxytetracycline using a heterogeneous catalyst such as Rhodium on Carbon (Rh/C) is a known synthetic route. nih.gov However, this method can lead to the formation of this compound as a significant by-product. nih.govmdpi.com The use of a heterogeneous catalyst may favor the formation of the β-epimer (this compound) due to the stereochemistry of the substrate molecule as it approaches the catalyst surface. nih.govmdpi.com

Modified and Stereoselective Catalysts: To minimize the formation of the undesired 6-epimer, modified catalyst systems have been developed. Research has shown that the hydrogenation of methacycline over a Palladium on Carbon (Pd/C) catalyst that has been "poisoned" with a mixture of thiourea (B124793) and quinoline (B57606) can achieve high enantioselectivity (94.5%) towards the desired α-doxycycline. nih.gov Another highly stereospecific process utilizes a rhodium salt catalyst bonded to an aminopolysiloxane in the presence of triphenylphosphine. google.com This system is reported to be the first heterogeneous hydrogenation process that is effectively stereospecific, yielding a product with minimal contamination from the β-epimer (often less than 0.2%). google.com

Metal Ion Interactions: Doxycycline is an effective metal ion chelator. nih.gov This property means that the presence of metal ions in a formulation or process can influence its stability and degradation pathways. Studies on the related compound oxytetracycline have shown that divalent cations can have a dual effect. Ions such as Ca²⁺, Zn²⁺, and Ni²⁺ can decrease the degradation rate by forming stable complexes. scirp.org Conversely, other ions, notably Cu²⁺, can act as catalysts and accelerate the degradation process. scirp.org This catalytic effect is a critical consideration in preventing the formation of epimers and other degradation products.

Table 1: Impact of Catalytic Systems on this compound Formation

Catalyst SystemPrecursorEffect on this compound (β-epimer) FormationReference
Rhodium on Carbon (Rh/C)OxytetracyclineCommon secondary product. nih.gov
Palladium on Carbon (Pd/C) with thiourea/quinolineMethacyclineFormation is significantly reduced; favors α-doxycycline. nih.gov
Rhodium-aminopolysiloxane with triphenylphosphine6-demethyl-6-deoxy-6-methylene-tetracyclineEffectively stereospecific; results in very low levels (<0.2%). google.com

Excipient Interactions Excipients are integral components of pharmaceutical dosage forms, but they can also interact with the active ingredient to promote degradation.

Moisture Content: Many excipients are hygroscopic and can absorb ambient moisture or contain bound water. bjbms.orgijpsjournal.com Processes such as grinding or compression can release this bound water, making it available to participate in hydrolytic reactions. bjbms.org Since humidity is a known factor in doxycycline epimerization, moisture provided by excipients can create micro-environments that facilitate the formation of this compound. medchemexpress.com

pH Modification: The stability of doxycycline is highly pH-dependent. google.comaaspjournal.org Excipients can alter the pH of a formulation. Ionizable excipients can create acidic or alkaline micro-environments that may shift the pH into a range where the rate of epimerization to this compound is accelerated. bjbms.org

Methodologies for Controlling this compound Formation in Research Preparations and Chemical Processes

Controlling the formation of this compound is a critical aspect of ensuring the quality and purity of doxycycline. This is achieved through the strict control of process parameters, the use of stabilizing additives, and specific synthetic and purification strategies. google.comoup.comgoogleapis.com

pH Control: Maintaining an optimal pH is one of the most effective strategies. The epimerization of doxycycline is reported to be slowest in the pH range of 5.0 to 6.0. aaspjournal.org In synthetic processes, adjusting the pH of the reaction mixture can also improve outcomes. For instance, the addition of small quantities of strong acids like hydrochloric acid or hydrofluoric acid has been found to increase the yield of the desired α-epimer and reduce reaction times. google.com Formulations are often buffered between pH 4.5 and 7.5 to enhance stability. google.comgoogleapis.com

Temperature Management: The rate of doxycycline degradation and epimerization is highly dependent on temperature. google.comoup.com Studies show that degradation increases significantly with rising temperatures. aaspjournal.orggoogleapis.com Therefore, controlling the temperature during synthesis and storage is crucial. Synthetic reactions are preferably conducted between 50°C and 100°C to balance reaction speed with the prevention of thermal decomposition. google.com For finished products, storage at refrigerated temperatures (e.g., 5°C) drastically reduces the rate of epimer formation compared to ambient temperatures. google.comaaspjournal.org

Use of Additives:

Antioxidants and Chelating Agents: To combat degradation, formulations can be stabilized by including antioxidants and chelating agents like ethylenediaminetetraacetic acid (EDTA). google.comgoogleapis.com Chelating agents sequester metallic ions that could otherwise catalyze degradation reactions. scirp.org

Epimer Fortification: A unique approach to stabilization involves the principle of chemical equilibrium. By adding a small amount of an epimer, such as 4-epidoxycycline, to the doxycycline formulation, the rate of further epimerization can be reduced. google.com

Catalyst and Solvent Selection: As discussed previously, the choice of catalyst is fundamental. Employing stereoselective catalyst systems, such as a poisoned Pd/C catalyst or a specialized rhodium-aminopolysiloxane catalyst, can direct the synthesis towards the desired α-doxycycline, thereby minimizing this compound formation from the outset. google.comnih.gov The solvent system used in the hydrogenation process, such as methanol (B129727) or specific aqueous mixtures, also affects the reaction's course and must be carefully selected. google.comnih.gov

Purification Techniques: When the formation of this compound cannot be completely prevented during synthesis, post-synthesis purification is necessary, especially if its level exceeds the pharmacopoeial limit of 2%. google.com One effective method is the crystallization of a specific salt. For example, converting the crude product to doxycycline p-toluenesulphonate allows for crystallization that can yield a product with a very high purity of the α-epimer (e.g., 99.7%). google.com This salt can then be converted back to the desired form, such as doxycycline hyclate. google.com Analytical methods like high-performance liquid chromatography (HPLC) are essential for monitoring the levels of this compound throughout this process. oup.comcapes.gov.brresearchgate.net

Table 2: Summary of Methodologies to Control this compound Formation

MethodologyDescriptionEffectiveness/TargetReference
pH ControlMaintaining pH in an optimal range (e.g., 5.0-6.0 for stability, or acidic for synthesis).Slows the rate of epimerization. google.comaaspjournal.org
Temperature ManagementControlling reaction temperature (50-100°C) and storing products at low temperatures (5°C).Reduces thermal degradation and epimerization rate. google.comgoogle.comgoogleapis.com
Chemical AdditivesIncorporating chelating agents (e.g., EDTA) and antioxidants.Sequesters catalytic metal ions and prevents oxidative degradation. google.comgoogleapis.com
Stereoselective CatalysisUsing specific catalysts (e.g., poisoned Pd/C) to favor α-epimer formation.Minimizes the initial formation of this compound during synthesis. google.comnih.gov
PurificationCrystallization of specific salts (e.g., p-toluenesulphonate) to separate epimers.Removes excess this compound to meet pharmacopoeial limits. google.com

Structural Elucidation and Stereochemical Characterization

Advanced Spectroscopic Characterization

Spectroscopic methods provide the foundational data for the structural elucidation of 6-Epidoxycycline, offering detailed insights into its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound. biosynth.comveeprho.com A comprehensive analysis using one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to confirm the compound's constitution and specific stereochemistry. veeprho.com Certificates of Analysis for this compound reference standards typically include ¹H NMR and ¹³C NMR data to validate the structure. daicelpharmastandards.comcarlroth.com

While the full assignment requires detailed experimental data, the standard analytical package includes several key NMR methods. veeprho.com ¹H NMR provides information on the chemical environment of protons, and ¹³C NMR identifies all unique carbon atoms in the molecule. daicelpharmastandards.com For complex structures like this, advanced 2D NMR techniques are often required for complete structural assignment and to differentiate it from other isomers. veeprho.com These can include COSY (Correlation Spectroscopy) to identify proton-proton couplings, as well as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-carbon connectivities. veeprho.com NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial for determining through-space correlations, which helps in confirming the stereochemical arrangement at chiral centers. veeprho.com

Table 1: NMR Spectroscopic Methods for this compound Characterization

NMR Technique Purpose in Structural Elucidation Reference
¹H NMR Confirms proton environments and coupling patterns. veeprho.comdaicelpharmastandards.com
¹³C NMR Identifies all unique carbon atoms in the molecular skeleton. daicelpharmastandards.com
COSY Establishes ¹H-¹H spin-spin coupling networks. veeprho.com
HSQC/HMQC Correlates protons to their directly attached carbon atoms. veeprho.com
HMBC Determines long-range (2-3 bond) correlations between protons and carbons. veeprho.com

| NOESY | Provides information on spatial proximity of nuclei, confirming stereochemistry. | veeprho.com |

Mass spectrometry (MS) is a vital tool for verifying the molecular weight of this compound and for distinguishing it from other related substances through fragmentation analysis. veeprho.comdaicelpharmastandards.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula, C₂₂H₂₄N₂O₈, which corresponds to a molecular weight of approximately 444.43 g/mol . biosynth.comdaicelpharmastandards.comnih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) is a standard method for detecting and identifying this compound as an impurity in doxycycline (B596269) samples. veeprho.com Advanced techniques such as two-dimensional liquid chromatography coupled with ion trap/time-of-flight mass spectrometry (2D-LC-IT-TOF/MS) have been successfully employed to identify impurities, including β-epidoxycycline (an alternative name for this compound), in pharmaceutical tablets. researchgate.net The fragmentation patterns observed in MS/MS experiments are characteristic of the molecule's structure. By analyzing the resulting fragment ions, it is possible to confirm the identity of the compound and differentiate it from its isomers, such as metacycline and 4-epidoxycycline (B601463). researchgate.net

Table 2: Mass Spectrometry Techniques for this compound Analysis

MS Technique Application Reference
LC-MS Detection and quantification in pharmaceutical samples. veeprho.com
HRMS Accurate mass determination and elemental formula confirmation.
IT-TOF/MS Structural identification of impurities through multi-level MS behaviors. researchgate.net

| Fragmentation Analysis | Provides structural information based on characteristic breakdown patterns. | researchgate.net |

Mass Spectrometry (MS) Applications and Fragmentation Analysis

Stereochemical Relationships and Isomeric Considerations

This compound is a stereoisomer of doxycycline, specifically its C6 epimer. mdpi.commedchemexpress.com Epimers are diastereomers that differ in configuration at only one stereogenic center. The chemical name for doxycycline is (4S,4aR,5S,5aR,6R,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide. daicelpharmastandards.com In contrast, the systematic name for this compound is (4S,4aR,5S,5aR,6S,12aS)-4-(Dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide. veeprho.com The key distinction is the stereochemistry at the C6 position, which is 'R' in the active doxycycline isomer and 'S' in the 6-epimer. veeprho.comdaicelpharmastandards.com

This epimerization at the C6 position can occur during the synthesis of doxycycline or as a degradation process. mdpi.commedchemexpress.com The formation of this compound is often promoted by conditions such as elevated temperatures or exposure to non-neutral pH environments. mdpi.commedchemexpress.com It is recognized as a common secondary product in doxycycline production and is listed as "Doxycycline Related Compound A" in pharmacopeias. veeprho.comuspnf.commdpi.com Other related impurities that can form through similar processes include 4-epidoxycycline and 4,6-diepidoxycycline. researchgate.netontosight.ai

Conformational Analysis and Molecular Modeling Studies

In a cyclohexane-like ring system, substituents can be oriented in either axial or equatorial positions. nobelprize.org The inversion of stereochemistry at C6 in this compound alters the spatial orientation of the C6-methyl group relative to the rest of the molecule. This change can influence intramolecular interactions, such as hydrogen bonding. For instance, studies on doxycycline synthesis have noted that epimerization at C6 affects the potential for hydrogen bonding between the hydroxyl groups at the C6 and C5 positions. mdpi.com Molecular modeling studies, including those involving complexation with cyclodextrins, can further probe these conformational preferences, showing how intermolecular interactions can favor one epimeric form over another by stabilizing a particular conformation. mdpi.com

Table 3: Chemical Compounds Mentioned

Compound Name Other Names
This compound 6-epi-Doxycycline; Doxycycline EP Impurity A; Doxycycline Related Compound A; β-epidoxycycline
Doxycycline α-doxycycline
4-Epidoxycycline Doxycycline Impurity D
4,6-Diepidoxycycline Doxycycline Impurity D
Metacycline -

Analytical Methodologies for 6 Epidoxycycline Research

Chromatographic Separation Techniques

Chromatography, particularly liquid chromatography, stands as the cornerstone for the separation and quantification of 6-epidoxycycline from its parent compound and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of this compound. researchgate.netnih.govcapes.gov.br The development of a successful HPLC method hinges on the careful optimization of several parameters to achieve adequate separation and resolution.

The choice of stationary phase is critical in HPLC method development for this compound. Various column chemistries have been investigated to achieve optimal separation from doxycycline (B596269) and other impurities like metacycline and 4-epidoxycycline (B601463).

Commonly used stationary phases include:

C8 (Octylsilane): C8 columns, such as the Phenomenex Luna C8, have demonstrated successful separation of this compound from doxycycline and metacycline. researchgate.netnih.govcapes.gov.br These columns offer a good balance of hydrophobicity for retaining the analytes while allowing for reasonable elution times.

C18 (Octadecylsilane): C18 columns are also frequently employed. For instance, a Phenomenex Luna C18 column has been used to separate doxycycline and its related substances, including this compound. researchgate.net The longer alkyl chain of C18 phases provides greater hydrophobic retention, which can be advantageous for resolving closely related compounds.

Porous Graphitic Carbon (PGC): PGC columns present a unique selectivity compared to silica-based phases. nih.govresearchgate.net They have been shown to effectively separate a range of tetracyclines, including this compound, with a different elution order than that observed on octadecylsilane (B103800) (ODS) columns. nih.gov

Polystyrene Divinylbenzene (PSDVB): PSDVB copolymer columns, like the Agilent PLRP-S, are utilized for their stability at high pH and temperature, which can be beneficial for tetracycline (B611298) analysis. scirp.orgscirp.org

Specialized Phases: Other phases, such as phenyl hydride and bidentate C8, have also been explored to improve the separation of tetracycline epimers. nih.gov

The selection of the stationary phase is often guided by the specific requirements of the separation, including the number of compounds to be resolved and the desired analysis time.

Table 1: Stationary Phases Used in HPLC Analysis of this compound

Stationary PhaseColumn ExampleApplicationReference
C8Phenomenex Luna 5 µm C8 (250 x 4.6 mm)Separation of doxycycline, this compound, and metacycline. researchgate.netnih.govcapes.gov.br
C18Phenomenex Luna C18 (50 x 4.6 mm, 3 µm)Separation of doxycycline and its related substances. researchgate.net
Porous Graphitic Carbon (PGC)Porous Graphitic Carbon columnSimultaneous determination of five tetracyclines, including this compound. nih.govresearchgate.net
Polystyrene Divinylbenzene (PSDVB)Agilent PLRP-S (250 mm, 8 µm)Analysis of doxycycline and its impurities. scirp.orgscirp.org
Bidentate C8Bidentate C8 columnImproved separation of tetracycline epimers. nih.gov

The mobile phase composition plays a pivotal role in controlling the retention and selectivity of the separation. Both isocratic and gradient elution methods are employed for the analysis of this compound.

Isocratic Elution: Simple isocratic methods often consist of a mixture of an organic solvent (typically acetonitrile (B52724) or methanol) and an acidic aqueous buffer. For example, a mobile phase of acetonitrile, water, and perchloric acid (26:74:0.25, v/v/v) adjusted to pH 2.5 has been successfully used. researchgate.netnih.govcapes.gov.br Another isocratic method utilizes a mobile phase of water, acetonitrile, and perchloric acid (75:25:0.2, v/v). researchgate.net

Gradient Elution: Gradient elution, where the mobile phase composition is changed during the run, is particularly useful for separating complex mixtures of tetracyclines and their degradation products. nih.gov This approach allows for the elution of a wide range of compounds with varying polarities in a single analysis. A gradient program might involve varying the percentage of an organic solvent like methanol (B129727) in a buffered aqueous solution. google.com

The choice of buffer and its pH are also critical. Acidic conditions, often achieved with oxalic acid or perchloric acid, are common as they can improve peak shape and resolution. For instance, a mobile phase of methanol, acetonitrile, and 0.01 M aqueous oxalic acid (pH 3.0) in a 1:2:7 ratio has been reported. researchgate.net

Table 2: Examples of Mobile Phases for HPLC Analysis of this compound

Mobile Phase CompositionElution ModeApplicationReference
Acetonitrile:Water:Perchloric Acid (26:74:0.25) adjusted to pH 2.5IsocraticSeparation of doxycycline, this compound, and metacycline. researchgate.netnih.govcapes.gov.br
Water:Acetonitrile:Perchloric Acid (75:25:0.2)IsocraticSeparation of doxycycline and related substances. researchgate.net
0.05 M Potassium Phosphate (B84403) Buffer (pH 2.0):Acetonitrile (40:60)IsocraticSimultaneous determination of five tetracyclines. nih.govresearchgate.net
Methanol:Acetonitrile:0.01 M Aqueous Oxalic Acid (pH 3.0) (1:2:7)IsocraticAnalysis of doxycycline and its dissipation products. researchgate.net
Gradient with Methanol and Potassium Dihydrogen Phosphate BufferGradientPurity determination of related compounds. google.com
Stationary Phase Optimization

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and lower solvent consumption. researchgate.net UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which leads to higher efficiency.

UPLC methods have been developed for the simultaneous determination of doxycycline and its epimers, including this compound, in various matrices. tandfonline.comtandfonline.com For instance, a UPLC method using a BEH C18 column (2.1 mm × 100 mm, 1.7 µm) has been successfully applied for the analysis of these compounds in aquatic animal muscle tissue. tandfonline.comtandfonline.com The enhanced sensitivity and speed of UPLC make it a valuable tool for high-throughput screening and quality control.

Capillary Electrophoresis (CE) for Separation

Capillary Electrophoresis (CE) is an alternative separation technique that offers high efficiency and requires minimal sample and reagent volumes. nih.govunt.edu CE separates molecules based on their charge-to-size ratio in an electric field. scribd.com

Methods have been developed for the analysis of doxycycline and its impurities using CE. nih.govresearchgate.net Optimization of parameters such as buffer pH, buffer concentration, and the use of organic modifiers like methanol is crucial for achieving good separation. nih.gov For example, an optimized CE method utilized a background electrolyte solution of sodium carbonate and EDTA at pH 10.3 with methanol as an organic modifier. nih.gov

Detection and Quantification Strategies

Following separation, sensitive and accurate detection methods are required for the quantification of this compound.

Ultraviolet (UV) detection is the most common method used in conjunction with HPLC and UPLC for the analysis of this compound. The detection wavelength is typically set at or near the maximum absorbance of the tetracycline compounds, which is often around 350 nm or 268 nm. researchgate.netnih.govcapes.gov.brnih.govresearchgate.net Diode array detectors (DAD) can provide additional spectral information, aiding in peak identification and purity assessment. mdpi.com

The developed analytical methods are validated to ensure their accuracy, precision, linearity, and sensitivity. researchgate.netcapes.gov.brnih.govresearchgate.net Linearity is typically established by constructing calibration curves over a specific concentration range, with correlation coefficients close to 1.000 indicating a strong linear relationship. researchgate.netcapes.gov.br The limits of detection (LOD) and quantification (LOQ) are also determined to define the sensitivity of the method. nih.govresearchgate.nettandfonline.com

Ultraviolet (UV) and Diode Array Detection (DAD)

Ultraviolet (UV) and Diode Array Detection (DAD) are commonly employed in conjunction with High-Performance Liquid Chromatography (HPLC) for the analysis of this compound. mdpi.comnih.govoup.com These detectors measure the absorbance of light in the UV-visible region of the electromagnetic spectrum. hitachi-hightech.com

A key advantage of DAD is its ability to acquire absorbance data over a wide range of wavelengths simultaneously, providing spectral information that can aid in peak identification and purity assessment. hitachi-hightech.comchromatographyonline.com In contrast, a standard UV-VIS detector measures absorbance at a single, pre-selected wavelength. hitachi-hightech.com The optical system of a DAD directs light from the lamp through the flow cell, after which it is dispersed by a diffraction grating onto a photodiode array. hitachi-hightech.comchromatographyonline.com This allows for the collection of a complete UV-Vis spectrum for each point in the chromatogram.

Several studies have utilized HPLC with UV or DAD for the determination of this compound. For instance, a method was developed for the simultaneous determination of tetracyclines, including this compound, using a porous graphitic carbon column with UV detection at 268 nm. nih.govresearchgate.net Another study employed a C8 column with a mobile phase of acetonitrile–water–THF and UV detection at 350 nm to identify this compound as a degradation product of doxycycline. oup.com The choice of wavelength is critical for sensitivity; for example, doxycycline and its epimers are often detected around 350-360 nm. researchgate.netresearchgate.net The selection of an appropriate stationary phase, such as C18 or a more specialized porous graphitic carbon, and mobile phase composition is crucial for achieving the necessary separation from doxycycline and other related impurities like metacycline. nih.govresearchgate.net

Key Research Findings for UV and DAD Detection of this compound:

Stationary PhaseMobile PhaseDetection WavelengthApplicationReference
Porous Graphitic Carbon0.05 M potassium phosphate buffer (pH 2.0)–acetonitrile (40:60)268 nmSimultaneous determination of tetracyclines and this compound in pharmaceuticals. nih.govresearchgate.net nih.govresearchgate.net
µ-Bondapak C8Acetonitrile–water–THF (29.5:70:0.5, v/v/v), pH 2.5350 nmQuantitation of doxycycline and its degradation products, including this compound, in bulk, tablets, and capsules. oup.com oup.com
Varian Microsorb MV 100-5 C18Methanol, acetonitrile, and 0.01-M aqueous oxalic acid (pH 3.0) (1:2:7)360 nmMonitoring the biodegradation of doxycycline and its dissipation products. researchgate.net researchgate.net
Synergi Polar-RPOxalic acid (0.02 M; pH 2.5)–acetonitrile (82:18, v/v)346 nmAnalysis of doxycycline and its impurities, including this compound, in medicated premix. nih.govresearchgate.net nih.govresearchgate.net
BEH C18Isocratic systemNot specifiedSeparation and quantification of doxycycline, 4-epidoxycycline, and this compound in aquatic animal muscle tissue. tandfonline.com tandfonline.com

Hyphenated Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that provides high sensitivity and selectivity for the identification and quantification of this compound, even at trace levels. mdpi.com This method couples the separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry.

In LC-MS/MS analysis, after chromatographic separation, the analyte is ionized, and the resulting parent ion is selected and fragmented. The specific fragment ions produced are then detected, providing a highly specific fingerprint for the compound of interest. mdpi.com This multiple reaction monitoring (MRM) mode allows for very low limits of detection (LOD) and quantification (LOQ). mdpi.com

LC-MS/MS has been successfully applied to determine this compound in various complex matrices. For example, a method was developed to analyze doxycycline and its impurities, including this compound, in a medicated premix. nih.govresearchgate.net The use of both positive and negative polarity in the electrospray ionization (ESI) source helped to confirm the identity of the peaks. nih.gov Another study utilized LC-MS/MS for the analysis of antibiotic residues in animal-derived foods, demonstrating the technique's robustness for food safety monitoring. mdpi.com The optimization of MS parameters, such as collision energy, is crucial for achieving the desired fragmentation and sensitivity. For instance, in one study, a collision energy of 18 eV was used to fragment the parent ion of doxycycline (m/z 445) to a quantitative ion (m/z 428). mdpi.com

Key Research Findings for LC-MS/MS Analysis of this compound:

MatrixIonization ModeKey MS ParametersApplicationReference
Medicated PremixESI (positive and negative polarity)MS/MS analysis for peak identity confirmation.Identification and determination of doxycycline and its impurities. nih.govresearchgate.net nih.govresearchgate.net
Animal FoodsESI (positive)Multiple Reaction Monitoring (MRM) and Enhanced Product Ion (EPI) scan modes.Analysis of quinolone and tetracycline antibiotic residues. mdpi.com mdpi.com
Aquatic Animal TissuesNot specifiedNot specifiedDetermination of doxycycline and its epimers. mdpi.com mdpi.com
Natural and Organic Liquid FertilizerNot specifiedNot specifiedIdentification and quantification of 21 antibacterial substances. mdpi.com mdpi.com
Mice Plasma and TissuesESI (positive)Fragmentor voltage cycled to optimize sensitivity.Detection and quantification of streptomycin (B1217042) and doxycycline. una.ac.cr una.ac.cr

Spectrophotometric Approaches for Impurity Detection

Spectrophotometric methods offer a simpler and more economical alternative for the determination of doxycycline and can be adapted for the detection of its impurities, including this compound. researchgate.net These methods are based on the principle that the analyte, or a derivative of it, absorbs light at a specific wavelength. researchgate.net

One such method involves the diazotization of dapsone (B1669823) with sodium nitrite (B80452) in a hydrochloric acid solution. The resulting diazonium salt is then coupled with doxycycline in a sodium hydroxide (B78521) solution to form a yellow-orange azo-dye, which exhibits maximum absorption at 468 nm. researchgate.net Another approach is based on the formation of a chloroform-extractable complex of doxycycline with reagents like bromo phenol (B47542) blue or safranine, with maximum absorbances at 413 nm and 525.6 nm, respectively. researchgate.net

Examples of Spectrophotometric Methods for Doxycycline Analysis:

Reagent/MethodWavelength of Maximum Absorption (λmax)Linearity RangeMolar AbsorptivityApplicationReference
Dapsone (via diazotization)468 nm1-8.2 µg/mL5.573 × 10⁴ L mol⁻¹ cm⁻¹Determination of doxycycline in pure and pharmaceutical forms. researchgate.net researchgate.net
Bromo Phenol Blue413 nm5-40 µg/mLNot specifiedEstimation of doxycycline in tablet formulations. researchgate.net researchgate.net
Safranine525.6 nm2.5-20 µg/mLNot specifiedEstimation of doxycycline in tablet formulations. researchgate.net researchgate.net

Sample Preparation and Extraction Methods for Research Matrices

Effective sample preparation is a critical step in the analysis of this compound, as it serves to isolate the analyte from complex matrices, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of extraction method depends on the nature of the sample matrix (e.g., animal tissue, pharmaceutical formulation, environmental sample) and the analytical technique to be used.

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples. thermofisher.com It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent, while interfering compounds are washed away. The analyte is then eluted with a small volume of a suitable solvent. thermofisher.com

For the extraction of tetracyclines, including this compound, C18 cartridges are commonly used. phenomenex.com The selection of the appropriate sorbent and elution solvent is crucial for achieving high recovery and purity. In one study, various SPE cartridges, including LC-8, LC-18, LC-SCX, and LC-WCX, were investigated for the cleanup and pre-concentration of doxycycline from biological fluids. nih.gov Another study utilized magnetic solid-phase extraction with Fe3O4 nanoparticles as the sorbent for the extraction of doxycycline from water samples, followed by spectrophotometric determination. ijmrhs.com This approach offers the advantage of easy separation of the sorbent from the sample solution using a magnet.

Key Aspects of SPE Protocols for this compound Research:

Sorbent Selection: C18 is a common choice for reversed-phase SPE of tetracyclines. phenomenex.com Other sorbents may be used depending on the specific properties of the analyte and matrix.

Sample Pre-treatment: Adjusting the pH and ionic strength of the sample can enhance the retention of the analyte on the sorbent. thermofisher.com

Elution: A solvent that effectively disrupts the interaction between the analyte and the sorbent is used for elution. thermofisher.com

Recovery: The efficiency of the SPE process is evaluated by determining the recovery of the analyte, which should ideally be high and reproducible. nih.gov

QuEChERS Methodology Adaptation

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation that was originally developed for the analysis of pesticide residues in fruits and vegetables. quechers.eu It has since been adapted for a wide range of analytes and matrices, including antibiotics in animal tissues. tandfonline.commdpi.com The method typically involves an initial extraction with an organic solvent (usually acetonitrile) and salts, followed by a dispersive solid-phase extraction (dSPE) step for cleanup. sigmaaldrich.com

Several studies have reported the successful adaptation of the QuEChERS methodology for the extraction of this compound and its parent compound from various matrices. tandfonline.commdpi.com For instance, a modified QuEChERS protocol was developed for the extraction of doxycycline and its epimers from the muscle tissue of aquatic animals. tandfonline.com This method involved mixing the sample with a buffer, followed by liquid-liquid partitioning with acidified acetonitrile and salts. The resulting extract was then purified using a C18-silica adsorbent. tandfonline.com The use of a buffer helps to chelate metal ions that can interfere with the extraction of tetracyclines. tandfonline.com The addition of water to low-moisture samples is also a critical modification to ensure efficient extraction. restek.com

Key Steps in a Modified QuEChERS Protocol for this compound:

Homogenization: The sample is homogenized to ensure uniformity.

Extraction: The homogenized sample is mixed with a buffer (e.g., McIlvaine buffer, pH 4) and an extraction solvent (e.g., acidified acetonitrile). tandfonline.commdpi.com

Partitioning: Salts (e.g., sodium sulfate, sodium chloride) are added to induce phase separation. tandfonline.com

Dispersive SPE (dSPE) Cleanup: The supernatant is mixed with a sorbent (e.g., C18, PSA) to remove interfering substances. mdpi.comsigmaaldrich.com

Analysis: The purified extract is then analyzed by a suitable technique, such as HPLC-UV or LC-MS/MS. tandfonline.commdpi.com

Liquid-Liquid Extraction Optimization

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique that involves partitioning the analyte between two immiscible liquid phases. mdpi.com While it can be more time-consuming and solvent-intensive than SPE or QuEChERS, LLE can be optimized to achieve good extraction efficiency for this compound.

The optimization of LLE typically involves the selection of an appropriate extraction solvent, adjustment of the sample pH, and the use of salting-out agents to enhance the transfer of the analyte into the organic phase. In the context of tetracycline analysis, LLE is often used in combination with other techniques. For example, a method for the determination of doxycycline and its epimers in aquatic animal muscle tissue involved a liquid-liquid partitioning step with acidified acetonitrile and salts as part of a modified QuEChERS protocol. tandfonline.com Another study combined magnetic solid-phase extraction with liquid-liquid extraction for the determination of tetracyclines in food samples. mdpi.com

The choice of extraction solvent is critical. Acetonitrile is a common choice for extracting tetracyclines from aqueous matrices. tandfonline.commdpi.com The pH of the aqueous phase is also an important parameter, as it affects the charge state of the analyte and its solubility in the two phases. For tetracyclines, a slightly acidic pH (e.g., pH 4) is often used to facilitate their extraction. tandfonline.commdpi.com

Validation Parameters for Analytical Research Methods

Method validation for this compound analysis is performed in accordance with guidelines from the International Conference on Harmonisation (ICH). bioinfopublication.org This process ensures that the analytical procedure is fit for its purpose. Key validation parameters include linearity, limits of detection and quantification, accuracy, precision, and specificity.

Linearity and Calibration Curve Development

Linearity demonstrates the analytical method's capability to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu This is typically evaluated by creating a calibration curve.

For this compound, linearity has been established in various studies using high-performance liquid chromatography (HPLC). In one such study, a calibration curve for this compound was developed over a concentration range of 0.5–7 µg/mL, yielding a correlation coefficient of 1.000, which indicates excellent linearity. researchgate.net Another HPLC method demonstrated linearity for doxycycline and its impurities over a range of 50 to 250 μg/mL with a coefficient of determination (r²) greater than 0.999 over three days. scirp.orgscirp.org

The development of a calibration curve involves preparing a series of standards at different concentrations and measuring their analytical response. The data is then plotted, and a linear regression analysis is performed to determine the relationship between concentration and response. libretexts.org

Table 1: Linearity Parameters for this compound Analysis

Analytical MethodConcentration Range (µg/mL)Correlation Coefficient (r)Reference
HPLC0.5 - 71.000 researchgate.net
HPLC50 - 250 (for doxycycline and impurities)> 0.999 (r²) scirp.orgscirp.org
HPLCNot specified> 0.99 dss.go.th

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters in validating analytical methods, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. d-nb.infonih.gov The LOD is the smallest concentration that can be distinguished from the background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. eflm.eu

These limits are often determined based on the standard deviation of the response and the slope of the calibration curve. sepscience.com For instance, in an HPLC method for analyzing doxycycline and its related compounds, the LOQ for this compound was established, although specific values were not detailed in the available research. researchgate.net Another study focusing on doxycycline residues reported quantification limits for 4-epidoxycycline, a related epimer, at 100 µg/kg in kidney and liver, and 50 µg/kg in skin, fat, and muscle tissue. nih.gov While this data pertains to a different epimer, it highlights the typical concentration levels at which these impurities are quantified.

Table 2: Reported Quantification Limits for Doxycycline Epimers

AnalyteMatrixLimit of Quantification (µg/kg)Reference
4-epidoxycyclineKidney, Liver100 nih.gov
4-epidoxycyclineSkin, Fat50 nih.gov
4-epidoxycyclineMuscle50 nih.gov

Accuracy and Precision Assessments

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. dss.go.th Both are critical for ensuring the reliability of an analytical method.

In the analysis of this compound and related substances, accuracy is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. Precision is typically evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). bioinfopublication.org

For example, a validated HPLC method for doxycycline and its impurities demonstrated accuracy with recovery values ranging from 95.1% to 102.4%. scirp.orgscirp.orgscirp.org The precision of this method was established with a relative standard deviation (RSD) between 0.50% and 4.8%. scirp.orgscirp.orgscirp.org Another study reported a relative standard deviation of less than 2% for the analysis of doxycycline hyclate, indicating high reproducibility. jetir.org

Table 3: Accuracy and Precision Data for Doxycycline and Impurity Analysis

ParameterResultReference
Accuracy (Recovery)95.1% - 102.4% scirp.orgscirp.orgscirp.org
Precision (RSD)0.50% - 4.8% scirp.orgscirp.orgscirp.org
Precision (RSD)< 2% jetir.org

Specificity and Resolution Studies

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scirp.org In the context of this compound analysis, this means the method must be able to distinguish it from doxycycline and other related substances like metacycline and 4-epidoxycycline. researchgate.netbdn.go.th

Resolution is a key measure of specificity in chromatographic methods. It quantifies the degree of separation between two adjacent peaks. A resolution value of 1.5 or greater is generally considered to indicate a complete separation.

An HPLC method was developed that successfully separated doxycycline, this compound, and metacycline. researchgate.net The resolution between metacycline and this compound was 1.2, and the resolution between this compound and doxycycline was 1.9, meeting the requirements of the European Pharmacopoeia. researchgate.net Another HPLC method specified that the resolution factor between metacycline and this compound must be at least 1.25, and between this compound and doxycycline, at least 2.0. scirp.org The specificity of a method can also be confirmed by demonstrating that no interfering peaks are present at the retention times of the analytes in blank samples. dss.go.th

Table 4: Resolution Requirements for this compound Separation

Peak PairMinimum ResolutionReference
Metacycline and this compound1.2 researchgate.net
This compound and Doxycycline1.9 researchgate.net
Metacycline and this compound1.25 scirp.org
This compound and Doxycycline2.0 scirp.org

Stability and Degradation Kinetics in Research Environments

Degradation Pathways and Identified Byproducts

6-Epidoxycycline is primarily formed through the epimerization of doxycycline (B596269), a process that can be influenced by factors such as heat, pH changes, and humidity. medchemexpress.comskemman.is This transformation is a key degradation pathway for doxycycline, leading to the formation of several related substances.

The main degradation products of doxycycline include:

This compound : An epimer of doxycycline formed by a change in the stereochemistry at the C6 position. nih.govmdpi.comresearchgate.net

Metacycline : An oxidation product of doxycycline. nih.govmdpi.comresearchgate.net

Oxytetracycline (B609801) : Another related substance that can be formed during the degradation process. nih.gov

4-Epidoxycycline (B601463) : An epimer at the C4 position, which is also a significant degradation product. mdpi.comresearchgate.netgoogle.com

4,this compound : A potential epimer resulting from changes at both the C4 and C6 positions. nih.gov

Studies have shown that under high temperatures, metacycline and this compound are prominent degradation products. researchgate.netnih.gov The formation of these byproducts is a significant concern as they lack the desired pharmacological activity of the parent compound. mdpi.comresearchgate.net

Influence of Controlled Environmental Parameters on Stability

The stability of doxycycline and its epimers, including this compound, is significantly affected by various environmental factors in a research setting.

pH: The pH of the medium plays a crucial role in the stability of doxycycline. Generally, acidic pH conditions tend to stabilize doxycycline in solution. google.com Conversely, an increase in pH leads to a higher rate of degradation. mdpi.comresearchgate.net For instance, the degradation of doxycycline is enhanced as the pH rises from 4.0 to 7.2. mdpi.com Some studies have found that doxycycline solutions are more stable at acidic pH, while they tend to precipitate in alkaline pH. nih.gov The optimal pH for doxycycline degradation in some systems has been found to be around 5. acs.org

Temperature: Temperature is a major factor influencing the degradation of doxycycline and the formation of its epimers. google.com Higher temperatures accelerate the degradation process, leading to the formation of byproducts like metacycline and this compound. researchgate.netnih.gov Studies have shown that doxycycline exhibits thermo-degradation when exposed to high temperatures. researchgate.netnih.gov Formulations stored at lower temperatures, such as 4°C, show significantly greater stability compared to those stored at room temperature (25°C) or higher. mdpi.comgoogle.com For example, one study found that about 51% of doxycycline in an aqueous solution at neutral pH degraded after two weeks at room temperature, while only 6% degraded when stored at 5°C. google.com

Light: Doxycycline and its related compounds are known to be sensitive to light. mdpi.comcymitquimica.com Photodegradation can be a significant pathway for the breakdown of these compounds. mdpi.com Exposure to light can lead to the formation of various degradation products. mdpi.com

Other Factors:

Humidity: As a hygroscopic substance, this compound's stability can be affected by moisture. skemman.iscymitquimica.com

Presence of Metal Ions: Doxycycline can form complexes with metal ions, which can be unstable at acidic pH. wikipedia.org The presence of certain ions, like magnesium (Mg²⁺), can influence the stability of doxycycline in solution. bdvets.org

Kinetic Modeling of Epimerization and Degradation Processes

The degradation of doxycycline, including the formation of this compound, often follows specific kinetic models. Several studies have investigated these processes to predict the shelf-life and stability of doxycycline formulations.

The degradation of doxycycline can often be described by first-order kinetics . acs.orgnih.gov For example, the photocatalytic degradation of doxycycline has been shown to fit a pseudo-first-order kinetic model. nih.gov In one study, the degradation process followed first-order kinetics with a rate constant of k₁ = 0.0047 min⁻¹. acs.org

The Langmuir-Hinshelwood model has also been used to describe the photocatalytic degradation of doxycycline, with the surface reaction kinetic constant (k_c) and the equilibrium adsorption constant (K_LH) being key parameters. iwaponline.com

The shelf-lives (t₉₀%) of doxycycline in different forms have been determined, highlighting the impact of the formulation on stability. For instance, at 25°C, the shelf-life was found to be 1.00 year for the bulk drug, 2.84 years for capsules, and 5.26 years for tablets. researchgate.netnih.gov After 90 days at elevated temperatures, the amounts of metacycline and this compound were found to be nearly equal in samples from the standard bulk form, tablets, and capsules. researchgate.netnih.gov

The epimerization of doxycycline to 4-epidoxycycline is a reversible reaction, and the rate of its formation is related to the kinetic equilibrium between the two compounds. google.com

Chemical Stabilization Approaches in Formulations and Research Samples

Various strategies have been developed to enhance the stability of doxycycline and minimize the formation of degradation products like this compound in both research samples and pharmaceutical formulations.

Complexation:

Cyclodextrins: The use of hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to improve the stability of doxycycline. nih.gov The hydrophobic cavity of HPβCD can protect the unstable site of the doxycycline molecule at the 6-CH₃ position, thereby inhibiting epimerization and degradation. nih.gov

Metal Ion Chelation: The addition of magnesium chloride (MgCl₂) can provide a synergistic protective effect by chelating with another unstable site of doxycycline at the 4-N(CH₃)₂ position. nih.gov

Formulation Strategies:

Solid-State Formulations: Tablets are generally more stable than capsules and bulk drug forms. researchgate.netnih.gov Microencapsulation of doxycycline with polymers like Eudragit® and β-cyclodextrin has been shown to significantly improve its stability, even at elevated temperatures. mdpi.com Removing water from formulations also enhances stability. mdpi.com

Aqueous Formulations: In aqueous formulations, stability can be improved by using stabilizing excipients. researchgate.net It is possible to prevent both oxidation and epimerization in aqueous formulations for extended periods, even up to five years, under refrigerated conditions. nih.goveurekaselect.com

Hydrogels: Incorporating doxycycline into mucoadhesive hydrogels can be a viable approach for creating stable formulations. researchgate.net

Use of Excipients:

Antioxidants: The use of antioxidants like sodium metabisulfite (B1197395) and sodium thiosulfate (B1220275) can help prevent oxidative degradation. mdpi.com

Chelating Agents: Disodium edetate can be added as a chelating agent to further enhance stability. mdpi.com

Investigation of Biological Activity and Molecular Interactions Non Clinical Focus

In Vitro Assessment of Antibacterial Activity Spectrum (Comparative)

6-Epidoxycycline is a stereoisomer and a primary degradation product of the broad-spectrum antibiotic doxycycline (B596269). medchemexpress.comnih.gov While doxycycline is known for its efficacy against a wide array of Gram-positive and Gram-negative bacteria, the antibacterial potency of this compound is significantly diminished. cymitquimica.comgoogle.comoup.com

Studies comparing the in vitro activity of this compound to its parent compound, doxycycline, consistently demonstrate its reduced antibacterial efficacy. Although it retains the core tetracycline (B611298) structure, the change in stereochemistry at the C-6 position appears to negatively impact its ability to inhibit bacterial growth. nih.gov

The following table provides a comparative overview of the in vitro activity of doxycycline against various bacterial species, highlighting the broad spectrum that this compound, as a less active epimer, would be compared against. Direct minimum inhibitory concentration (MIC) data for this compound is not as extensively published due to its classification as an impurity with low antibiotic activity. oup.com

Table 1: In Vitro Antibacterial Spectrum of Doxycycline

Bacterial Species Type Doxycycline Activity
Streptococcus pyogenes Gram-positive Active researchgate.net
Enterococci Gram-positive Active researchgate.net
Nocardia spp. Gram-positive Active researchgate.net
Acinetobacter baumannii Gram-negative Active nih.gov
Anaerobes Various Active researchgate.net

Comparative Analysis of Biological Activity with Doxycycline and Other Tetracyclines

The biological activity of this compound is substantially lower than that of doxycycline and other clinically utilized tetracyclines. google.com This epimer is primarily considered a degradation impurity that forms under conditions such as elevated temperature, pH changes, or high humidity. medchemexpress.commedchemexpress.com Its presence in doxycycline formulations is closely monitored as it is considered to be devoid of clinical interest and has very low antibiotic activity. google.comoup.com

In contrast, doxycycline exhibits potent antibacterial effects. veeprho.com Second-generation tetracyclines like doxycycline were developed to improve upon the activity and stability of earlier, naturally occurring tetracyclines. nih.gov While doxycycline is effective against a broad range of bacteria, its epimer, this compound, does not share this level of activity. researchgate.netnih.gov

Table 2: Comparative Biological Activity of Tetracyclines

Compound Primary Role Antibacterial Activity
Doxycycline Active Antibiotic High veeprho.com
This compound Impurity/Degradation Product Very Low google.comoup.com
Tetracycline Active Antibiotic Broad-spectrum
Oxytetracycline (B609801) Active Antibiotic/Precursor Broad-spectrum nih.gov

Elucidation of Molecular Mechanisms of Action (if any, as an epimer)

Studies on Ribosomal Binding and Protein Synthesis Inhibition

The primary mechanism of action for tetracycline antibiotics, including doxycycline, is the inhibition of bacterial protein synthesis. veeprho.com They achieve this by binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosome's A site. nih.gov This action is generally bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria, although bactericidal effects can be observed at higher concentrations.

As an epimer of doxycycline, this compound is presumed to interact with the bacterial ribosome in a similar manner, but with significantly reduced affinity. cymitquimica.com This decreased binding efficiency to the 30S subunit is a likely explanation for its substantially lower antibiotic activity. oup.com The stereochemical difference at the C-6 position likely hinders the precise molecular interactions required for effective inhibition of protein synthesis. nih.gov

Exploration of Other Potential Molecular Targets or Interactions (e.g., Matrix Metalloproteinase (MMP) inhibition, in the context of its lack of this activity compared to doxycycline)

Beyond its antibacterial properties, doxycycline is known to inhibit matrix metalloproteinases (MMPs), a family of enzymes involved in extracellular matrix degradation. caymanchem.com This non-antimicrobial action contributes to its therapeutic effects in certain inflammatory conditions. nih.gov Doxycycline has been shown to inhibit MMPs like MMP-8 and MMP-13. caymanchem.compcronline.com

In contrast, this compound is noted for its lack of these non-antibiotic properties. google.com The structural changes that reduce its antibacterial efficacy also appear to negate its ability to effectively inhibit MMPs. This is significant because the MMP inhibitory activity of doxycycline is being explored for various therapeutic applications, and the presence of this compound as an impurity would not contribute to this effect. medchemexpress.compcronline.com

Role of this compound as an Impurity and its Influence on Research Outcomes

This compound is a well-known impurity that arises from the degradation of doxycycline. medchemexpress.commedchemexpress.com Its formation is often a result of epimerization under suboptimal storage or manufacturing conditions. medchemexpress.comnih.gov Regulatory bodies like the British Pharmacopoeia and the European Pharmacopoeia set strict limits on the percentage of this compound allowed in doxycycline preparations, underscoring its status as an undesirable component. nih.govgoogle.com

The presence of this compound can confound research results, particularly in studies investigating the biological activities of doxycycline. Because this compound has minimal antibacterial and MMP-inhibiting properties, its presence in a doxycycline sample can lead to an underestimation of the parent drug's potency. oup.comgoogle.com Therefore, accurate analytical methods to separate and quantify doxycycline from its epimers and other degradation products are crucial for both quality control in pharmaceutical production and for ensuring the validity of scientific research. researchgate.net

Applications in Chemical and Pharmaceutical Research

Utilization as a Reference Standard in Analytical Chemistry and Quality Control

6-Epidoxycycline is a critical reference standard in analytical chemistry and pharmaceutical quality control (QC). sigmaaldrich.comaxios-research.com As a primary degradation product and process impurity of the antibiotic doxycycline (B596269), its presence and quantity must be precisely monitored to ensure the safety and efficacy of doxycycline formulations. medchemexpress.comontosight.ai Pharmaceutical secondary standards of this compound, qualified as Certified Reference Materials (CRMs), are available and used by laboratories as a cost-effective alternative to preparing in-house working standards. sigmaaldrich.com These standards are produced and certified under ISO 17034 and ISO/IEC 17025, ensuring traceability and reliability. sigmaaldrich.com

The primary application of this compound as a reference standard is in the development, validation, and execution of analytical methods for doxycycline drug products. sigmaaldrich.comaxios-research.com It is essential for pharma release testing, method development for both qualitative and quantitative analyses, and other calibration requirements. sigmaaldrich.com Pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) mandate limits on impurities in doxycycline, with a common limit of 2% for this compound. oup.comveeprho.com To adhere to these regulations, highly sensitive and specific analytical techniques are required.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods where this compound standards are employed. ontosight.aioup.com These chromatographic methods are designed to separate doxycycline from its related substances, including this compound, metacycline, and 4-epidoxycycline (B601463). researchgate.netscirp.org The reference standard allows for accurate identification (by comparing retention times) and quantification of this compound as an impurity. researchgate.netscirp.org For instance, a developed HPLC method successfully separated doxycycline from its degradation products with a resolution factor of 1.9 between this compound and doxycycline, meeting pharmacopoeial requirements. researchgate.net

The availability of well-characterized reference standards like this compound is crucial for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) submissions, as regulatory bodies require comprehensive data on impurity profiles. veeprho.com

Significance in Doxycycline Degradation and Stability Research

This compound is a key marker in the study of doxycycline's stability and degradation pathways. medchemexpress.com It is the C-6 epimer of doxycycline, meaning it has a different stereochemical configuration at the 6th carbon position. medchemexpress.commdpi.com This change occurs through a process called epimerization, which can be induced by various stress conditions such as high temperature, changes in pH, and humidity. medchemexpress.comoup.com Because tetracyclines are generally unstable, understanding the formation of epimers like this compound is a major focus of pharmaceutical quality control. researchgate.netmdpi.com

Forced degradation studies are conducted to develop stability-indicating analytical methods, which can reliably measure the drug substance in the presence of its degradation products. researchgate.net In these studies, doxycycline is subjected to stress conditions like heat, light, and acid/base hydrolysis to intentionally promote degradation. researchgate.netgoogle.com this compound, along with metacycline, is consistently identified as a major thermal degradation product. oup.comresearchgate.net For example, a study on the thermostability of doxycycline showed that after 90 days at 70°C, the amounts of metacycline and this compound were almost equal in samples of bulk drug, tablets, and capsules. oup.com The content of these degradation products reached as high as 27.8% in the bulk form under these conditions. oup.comresearchgate.net

The rate of doxycycline degradation and subsequent formation of this compound is highly dependent on temperature. google.com One study found no significant degradation at 40°C over 30 days, but at 70°C, the doxycycline content decreased by 10–15% within the same period. oup.com This highlights the importance of controlled storage conditions for doxycycline products. oup.com The formation of this compound is a critical quality attribute monitored during stability testing to establish the shelf-life of the drug product. oup.com For instance, the shelf life (t90%) of doxycycline at 25°C was determined to be 1.00 year for the bulk drug, 2.84 years for capsules, and 5.26 years for tablets, with this compound being a monitored impurity. oup.com

Table 1: Doxycycline Degradation under High Temperature (70°C) over 90 Days

FormulationInitial Doxycycline Content (%)Final Doxycycline Content (%)Combined Metacycline & this compound Content (%)Reference
Standard Bulk Form100~72.227.8 ± 0.3 oup.comresearchgate.net
Tablets100~86.313.7 ± 0.1 oup.comresearchgate.net
Capsules100~81.218.8 ± 0.2 oup.comresearchgate.net

Environmental Fate and Persistence Studies (Analytical Detection in Environmental Samples)

The study of this compound extends into environmental science, where it serves as an analyte for monitoring the fate and persistence of doxycycline in various environmental compartments. unl.edunih.gov As doxycycline is widely used in both human and veterinary medicine, it enters the environment, where it can degrade into its epimers and other products. unl.edunih.gov The presence of these transformation products is a concern, and analytical methods are crucial for their detection.

Research has focused on detecting doxycycline and its epimers, including this compound, in aquatic environments and animal tissues. nih.govresearcher.lifetandfonline.com A study of doxycycline's persistence in an aquatic microcosm (simulating a river environment) showed that it degrades into both metacycline and this compound. researchgate.net HPLC analysis demonstrated that metacycline was formed in higher concentrations than this compound throughout the 90-day experiment. researchgate.net The concentrations of these transformation products initially increased and then gradually decreased, indicating they also undergo further degradation. researchgate.net

To facilitate the analysis of these compounds in complex matrices like animal muscle tissue, efficient extraction protocols have been developed. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been optimized for the simultaneous extraction of doxycycline, 4-epidoxycycline, and this compound from the muscle tissues of aquatic animals like catfish, shrimp, and eel. researcher.lifetandfonline.commdpi.com This method, combined with UPLC for analysis, provides a rapid, simple, and reliable approach for monitoring these residues. researcher.lifetandfonline.com The table below summarizes the performance of such a method.

Table 2: UPLC-UV Method Performance for Doxycycline and its Epimers in Aquatic Animal Muscle

AnalyteLimit of Detection (LOD) (µg/kg)Limit of Quantitation (LOQ) (µg/kg)Recovery Range (%)Reference
Doxycycline&lt;25&lt;5062.3 - 89.0 tandfonline.com
4-Epidoxycycline&lt;25&lt;5062.3 - 89.0 tandfonline.com
This compound&lt;25&lt;5062.3 - 89.0 tandfonline.com

Biotransformation studies using bacterial strains isolated from chicken litter have also shown that while hydrolysis can convert doxycycline to its epimers, certain bacteria can transform it into various other products through processes like demethylation, dehydration, and deamination. unl.edunih.gov This research is vital for accurately predicting the environmental fate of doxycycline. unl.edunih.gov

Research into Stereoselective Synthesis and Purification of Tetracyclines

The formation of this compound (the β-epimer) is a significant challenge in the synthesis of doxycycline (the α-epimer), as the β-epimer is devoid of the desired clinical activity. mdpi.comnih.gov Therefore, a major goal in tetracycline (B611298) chemical research is to develop stereoselective synthesis and purification methods that maximize the yield of the active α-epimer while minimizing the formation of the inactive β-epimer. googleapis.comgoogle.com

The industrial production of doxycycline often starts from oxytetracycline (B609801) or methacycline (B562267). nih.govethz.ch A key step is the catalytic hydrogenation of a 6-methylene intermediate. mdpi.comgoogle.com Early methods using heterogeneous catalysts like rhodium-on-carbon (Rh/C) often resulted in low yields and significant co-production of this compound. nih.gov For example, one early synthesis yielded a 1:1 mixture of the α and β epimers. ethz.ch This necessitates costly and complex purification steps to meet the strict pharmacopoeial limit of less than 2% for the β-epimer. googleapis.com

Subsequent research has focused on improving the stereoselectivity of this hydrogenation step. One approach involves the use of catalyst poisons to increase the formation of the desired alpha epimer. google.com Another significant advancement has been the use of homogeneous catalysts, such as rhodium complexes like tris(triphenylphosphine)chloro rhodium(I), which have been shown to improve stereospecificity. googleapis.com More recent innovations include microwave-assisted synthesis. mdpi.comnih.gov Interestingly, studies have shown that microwave heating can drastically reduce reaction times but may favor the formation of the undesired β-doxycycline. nih.gov However, research into using cyclodextrins as chiral selectors during the reaction has shown promise in controlling the stereochemical outcome by influencing how the substrate interacts with the catalyst. mdpi.com

Purification is another critical area of research. Patents describe methods for purifying the final product, often involving the crystallization of doxycycline as a specific salt, such as the p-toluenesulfonate, to effectively separate it from the remaining this compound. patsnap.com These processes aim to achieve a final product with a purity of the α-epimer exceeding 99.5%. googleapis.com

Future Directions and Emerging Research Avenues

Development of Advanced Spectroscopic and Chromatographic Techniques

The accurate detection and quantification of 6-epidoxycycline in the presence of doxycycline (B596269) and other related substances is a primary analytical challenge. daicelpharmastandards.commtc-usa.com While High-Performance Liquid Chromatography (HPLC) is a common method, future research is focused on developing more advanced, sensitive, and high-throughput techniques. ontosight.ainih.gov

Innovations in Ultra-Performance Liquid Chromatography (UPLC) offer significant advantages, such as reducing analysis time from over 25 minutes to as little as 6.5 minutes, which is essential for monitoring antibiotic residues. cuni.cz The use of sub-2 µm particle chromatographic columns in UPLC provides high selectivity, enabling the complete baseline separation of tetracyclines and their epimers. cuni.cz Researchers are exploring various stationary phases, including C18, Phenyl Hydride, and Polystyrene-divinylbenzene, to optimize the separation of these closely related isomers. researchgate.netresearchgate.netscirp.org The development of methods using shape-selective columns, such as those with cholesterol-based stationary phases, has proven effective in differentiating epimers based on subtle differences in both hydrophobicity and molecular shape. mtc-usa.com

Hyphenated techniques, which couple chromatography with mass spectrometry (LC-MS) or diode-array detection (HPLC-DAD), are becoming indispensable for impurity profiling. researchgate.netajprd.com These methods allow for the comprehensive identification and quantification of impurities like this compound, even at very low concentrations. researchgate.netresearchgate.net Future work will likely involve the refinement of these hyphenated systems and the integration of advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for unambiguous structural elucidation of novel degradation products and impurities. umsida.ac.idiitm.ac.insolubilityofthings.com

Table 1: Overview of Chromatographic Techniques for this compound Analysis

Technique Stationary Phase Mobile Phase Example Application Source(s)
UPLC-UV UPLC BEH Shield RP18 Formic acid–water and acetonitrile (B52724) gradient High-throughput analysis of tetracycline (B611298) epimers in environmental samples. nih.govcuni.cz
HPLC-DAD Synergi Polar-RP Oxalic acid (pH 2.5)-acetonitrile Separation of doxycycline, metacycline, and this compound in medicated premix. researchgate.net
HPLC Cogent UDC-Cholesterol™ Water/TFA and Acetonitrile/TFA gradient Separation of C4 and C6 epimer degradants based on shape selectivity. mtc-usa.com
HPLC Phenomenex Luna C18 Water:acetonitrile:perchloric acid (isocratic) Separation of doxycycline and its related substances in a single run. researchgate.net
HPLC-Fluorescence Not specified Not specified Quantification of doxycycline and 4-epidoxycycline (B601463) in animal tissue. nih.gov

Deeper Computational Modeling of Chemical Behavior and Interactions

Computational modeling is a powerful tool for understanding the molecular behavior of complex pharmaceutical compounds. For this compound, molecular modeling can provide profound insights into its formation, stability, and interactions. Studies have utilized methods like the PM3 method implemented in Gaussian software to establish the molecular structure of inclusion complexes and to visualize the interactions between doxycycline and host molecules like cyclodextrins. nih.govsemanticscholar.org

Future research will likely employ more sophisticated computational approaches to:

Predict Degradation Pathways: Model the epimerization process of doxycycline to this compound under various conditions (e.g., pH, temperature, humidity) to better predict its formation and the stability of the parent drug. medchemexpress.commdpi.com

Elucidate Interaction Mechanisms: Simulate the binding of this compound to biological targets or its interaction with other molecules in a formulation. This can help in understanding any potential biological activity or impact on drug product quality.

Optimize Analytical Separations: Model the interactions between this compound and different chromatographic stationary phases to rationally design and accelerate the development of more effective separation methods. semanticscholar.org

By calculating parameters such as binding energy, researchers can determine the most stable configurations of complexes, which has been shown to improve the stability of doxycycline and reduce the formation of related substances, including this compound. nih.gov

Exploration of Novel Synthetic Routes for Related Epimers

While this compound is primarily known as an impurity formed during doxycycline synthesis or degradation, the ability to selectively synthesize specific epimers is of great interest for several reasons, including the generation of pure analytical standards for impurity profiling. medchemexpress.comdaicelpharmastandards.comresearchgate.net The historical challenge of tetracycline synthesis has been its complexity, often involving long, low-yielding linear sequences. google.comgoogle.com

Recent breakthroughs have established practical, convergent synthetic routes to the tetracycline core structure. acs.org The strategy developed by Myers and co-workers, for instance, involves a powerful Michael-Dieckmann cyclization reaction to join an AB-ring precursor with a D-ring precursor, allowing for significant structural diversity. acs.orgnih.gov This modular approach has enabled the creation of numerous novel tetracycline analogs. google.comacs.org

Future research could adapt these advanced synthetic platforms to:

Control Stereochemistry: Investigate how modifications to reaction conditions or precursors in these convergent syntheses can influence the stereochemical outcome at the C6 position, potentially allowing for the selective synthesis of this compound or, conversely, the complete prevention of its formation.

Develop Epimerization Strategies: Explore controlled epimerization reactions on tetracycline intermediates as a potential route to specific epimers.

Produce Labeled Analogs: Utilize these synthetic routes to create isotopically labeled versions of this compound, which would be invaluable for degradation, metabolism, and environmental fate studies.

These synthetic explorations are not aimed at producing this compound as a drug but rather as a tool to advance pharmaceutical analysis and understanding.

Interdisciplinary Research in Environmental Chemistry and Drug Impurity Sciences

The study of this compound sits (B43327) at the intersection of pharmaceutical science and environmental chemistry, creating opportunities for valuable interdisciplinary research.

In the realm of Drug Impurity Sciences , this compound is a critical focus. It is recognized as a specified impurity by regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). ontosight.aisynzeal.com The presence of such impurities can impact the stability and efficacy of the final drug product. daicelpharmastandards.comaaspjournal.org A multidisciplinary approach combining LC-MS for initial analysis, preparative HPLC for isolation, and NMR for definitive characterization is often required for the conclusive identification of unknown impurities. nih.gov Future research will continue to integrate these techniques to build comprehensive impurity profiles for active pharmaceutical ingredients. ajprd.com

In Environmental Chemistry , the widespread use of doxycycline in human and veterinary medicine leads to its release into the environment. cuni.czresearchgate.net Studies have shown that doxycycline degrades in aquatic environments, transforming into products that include this compound and metacycline. researchgate.net Research has been conducted to determine the persistence and fate of doxycycline and its epimers in settings like river water, sediment, and animal manure. nih.govresearchgate.netmdpi.com Future interdisciplinary studies are needed to understand the environmental impact of this compound, including its potential mobility in soil, persistence in water systems, and any ecotoxicological effects. cuni.czresearchgate.net

Q & A

Q. What are the established synthetic routes for 6-Epidoxycycline, and how do reaction conditions influence stereochemical outcomes?

To design a robust synthesis protocol, researchers should first review literature on tetracycline derivatives, focusing on epimerization reactions at the C6 position. Key steps include optimizing reaction temperature, solvent polarity, and catalyst selection to control stereoselectivity. Analytical techniques like NMR (to confirm stereochemistry) and HPLC (to assess purity) are critical. For reproducibility, document all variables (e.g., reaction time, stoichiometry) and validate results against known standards .

Q. What analytical methods are most effective for characterizing this compound’s purity and stability under varying pH conditions?

High-resolution mass spectrometry (HRMS) and UV-Vis spectroscopy can confirm molecular identity and degradation products. Stability studies should employ accelerated aging protocols at physiologically relevant pH ranges (e.g., pH 2–8). Use kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Include negative controls (e.g., unmodified doxycycline) to distinguish degradation pathways unique to this compound .

Advanced Research Questions

Q. How does this compound’s mechanism of action differ from doxycycline in bacterial ribosome inhibition, and what experimental models can resolve contradictory binding affinity data?

Contradictions in binding affinity may arise from differences in bacterial strain ribosome structures or assay conditions (e.g., Mg²⁺ concentration). To address this:

  • Perform in vitro ribosomal binding assays using purified ribosomes from both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Compare results with molecular docking simulations to identify key interactions at the C6 epimerization site.
  • Validate findings using isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .

Q. What strategies mitigate off-target effects of this compound in eukaryotic cells, and how can transcriptomic profiling improve specificity?

Use RNA-seq or single-cell sequencing to map off-target gene expression changes in human cell lines (e.g., hepatocytes). Compare these profiles with doxycycline-treated controls to isolate epimer-specific effects. For mechanistic insights, employ CRISPR-Cas9 knockouts of suspected off-target pathways (e.g., mitochondrial ribosomes). Statistical tools like pathway enrichment analysis (e.g., GO, KEGG) are essential for prioritizing high-impact targets .

Q. How do pharmacokinetic properties of this compound vary across animal models, and what computational models predict human bioavailability?

Conduct comparative PK studies in rodents and non-human primates, measuring AUC, Cₘₐₓ, and half-life. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human doses. Incorporate variables like plasma protein binding and tissue permeability coefficients. Validate models with in vitro Caco-2 cell assays for intestinal absorption and cytochrome P450 inhibition assays .

Q. What statistical approaches resolve discrepancies in this compound’s efficacy data across in vitro and in vivo infection models?

Apply meta-analysis to aggregate data from multiple studies, weighting results by sample size and model relevance (e.g., murine sepsis vs. in vitro biofilm assays). Use mixed-effects models to account for inter-study variability. Sensitivity analyses can identify confounding factors (e.g., inoculation dose, immune status). Bayesian frameworks are recommended for probabilistic interpretation of efficacy thresholds .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate findings using orthogonal methods (e.g., MIC assays vs. time-kill curves) and report effect sizes with confidence intervals .
  • Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis-driven studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.